Cas no 25055-65-6 (6-Bromo-1-methyl-1H-indole-3-carbaldehyde)
6-Bromo-1-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-1-methyl-1H-indole-3-carbaldehyde
- N-methyl-6-bromoindole-3-carbaldehyde
- 1-Methyl-6-bromo-1H-indole-3-carbaldehyde
- 6-BROMO-1-METHYLINDOLE-3-CARBALDEHYDE
- 1H-Indole-3-carboxaldehyde,6-bromo-1-methyl-
- EN300-1275526
- DB-414631
- SCHEMBL16502064
- 6-Bromo-1-methyl-1H-indole-3-carboxaldehyde
- F83876
- ALBB-035528
- CS-0375269
- 25055-65-6
- 1H-indole-3-carboxaldehyde, 6-bromo-1-methyl-
- 6-Bromo-1-methyl-1H-indole-3-carbaldehyde
-
- MDL: MFCD15201265
- Inchi: 1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3
- InChI Key: KJMVCBMQKYKOFN-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=O)=CN(C)C=2C=1
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 22
- Molecular Weight: 238.08g/mol
6-Bromo-1-methyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222719-500mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde, 95% min |
25055-65-6 | 95% | 500mg |
$914.00 | 2023-09-09 | |
| Matrix Scientific | 222719-1g |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde, 95% min |
25055-65-6 | 95% | 1g |
$1647.00 | 2023-09-09 | |
| TRC | B204225-50mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 50mg |
$ 510.00 | 2022-06-07 | ||
| TRC | B204225-100mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 100mg |
$ 850.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1235361-250mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 250mg |
$150 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1235361-1g |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 1g |
$240 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445939-100mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 100mg |
¥494 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445939-250mg |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 250mg |
¥825 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445939-1g |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 1g |
¥1693 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1445939-5g |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde |
25055-65-6 | 98% | 5g |
¥6658 | 2023-04-14 |
6-Bromo-1-methyl-1H-indole-3-carbaldehyde Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-Bromo-1-methyl-1H-indole-3-carbaldehyde
Professional Introduction to N-Methyl-6-bromoindole-3-carbaldehyde (CAS No. 25055-65-6)
N-Methyl-6-bromoindole-3-carbaldehyde, with the chemical formula C₁₁H₇BrNO and CAS number 25055-65-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aldehyde derivative has garnered considerable attention due to its versatile applications in the development of bioactive molecules, particularly in medicinal chemistry and drug discovery. The presence of both a bromine substituent and an aldehyde group makes it a valuable intermediate for constructing more complex structures, enabling the synthesis of various pharmacophores.
The compound's structure, featuring an indole core modified with a methyl group at the 1-position and a bromine atom at the 6-position, along with a formyl group at the 3-position, provides multiple reactive sites for further functionalization. This structural motif is particularly interesting because indole derivatives are widely recognized for their biological activity across multiple therapeutic areas. For instance, indole-based compounds have been extensively studied for their potential in treating neurological disorders, cancer, and infectious diseases.
In recent years, N-Methyl-6-bromoindole-3-carbaldehyde has been employed in the synthesis of novel molecules targeting specific biological pathways. One notable area of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the aldehyde group and the bromine atom, researchers can design molecules that selectively inhibit aberrant kinase activity. For example, studies have demonstrated that derivatives of N-Methyl-6-bromoindole-3-carbaldehyde can be modified to produce potent inhibitors of tyrosine kinases, which are key players in cancer cell proliferation and survival.
Another emerging application of this compound is in the field of antimicrobial agents. The indole scaffold is known to exhibit broad-spectrum antimicrobial properties, and modifications to this core structure can enhance its efficacy against resistant bacterial strains. Researchers have explored the use of N-Methyl-6-bromoindole-3-carbaldehyde as a building block for synthesizing novel antibiotics. By introducing additional functional groups or employing different synthetic strategies, scientists have been able to generate compounds with improved antimicrobial activity. These efforts are particularly relevant in light of the growing crisis posed by antibiotic-resistant pathogens.
The compound's utility also extends to the development of neuroactive agents. Indole derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The aldehyde functionality in N-Methyl-6-bromoindole-3-carbaldehyde allows for further derivatization into molecules that can interact with specific neurotransmitter receptors or enzyme targets. Recent studies have highlighted its role in generating small-molecule modulators that can enhance cholinergic transmission, which is often impaired in neurodegenerative conditions. This underscores the importance of this compound as a scaffold for designing next-generation therapeutics.
From a synthetic chemistry perspective, N-Methyl-6-bromoindole-3-carbaldehyde serves as an excellent intermediate for constructing more complex heterocyclic frameworks. The bromine atom at the 6-position facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at various positions around the indole ring. Similarly, the aldehyde group can undergo condensation reactions with secondary amines to form imines or Schiff bases, which are prevalent motifs in medicinal chemistry. These reactions allow chemists to rapidly diversify the structure while maintaining biological relevance.
The synthesis of N-Methyl-6-bromoindole-3-carbaldehyde itself is another area where advancements have been made. Modern synthetic methodologies have improved both yield and purity, making it more accessible for industrial-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have been particularly useful in streamlining its production. These innovations not only enhance efficiency but also reduce costs associated with its preparation.
In conclusion, N-Methyl-6-bromoindole-3-carbaldehyde (CAS No.25055-65-6) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules targeting various diseases, including cancer and neurological disorders. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow further.
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